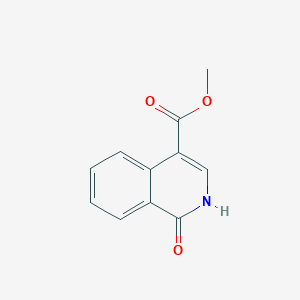

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-oxo-2H-isoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9-6-12-10(13)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIJPUALSQELGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348869 | |

| Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37497-84-0 | |

| Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate. This heterocyclic compound is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various biologically active molecules.

Core Molecular Attributes

This compound is a derivative of the isoquinoline-1-one scaffold, a privileged structure in drug discovery. Its core attributes are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| CAS Number | 37497-84-0 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| IUPAC Name | methyl 1-oxo-2H-isoquinoline-4-carboxylate | [1] |

| InChI Key | HLIJPUALSQELGB-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=CNC(=O)C2=CC=CC=C21 | [1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and role in chemical reactions.

| Property | Value | Source(s) |

| Melting Point | 259-261 °C | |

| Boiling Point (Predicted) | 439.7 ± 45.0 °C | |

| Density (Predicted) | 1.288 ± 0.06 g/cm³ | |

| pKa (Predicted) | 12.46 ± 0.40 | |

| Storage Temperature | 2-8 °C |

Synthesis and Chemical Reactivity

The synthesis of the 1-oxo-1,2-dihydroisoquinoline-4-carboxylate core is a key step in accessing a variety of more complex molecules. Several synthetic strategies have been developed for this scaffold and its derivatives.

Synthetic Pathways

A prevalent method for the synthesis of the parent acid, 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, involves the Castagnoli-Cushman reaction . This reaction utilizes homophthalic anhydrides and imines to construct the isoquinolone ring system.

A detailed, step-by-step protocol for the synthesis of the corresponding acid, which can then be esterified to the methyl ester, is outlined below. This method is adapted from procedures for analogous compounds.

Experimental Protocol: Synthesis of 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine homophthalic anhydride (1 equivalent) and a suitable imine precursor, such as a 1,3,5-triazinane derivative, in a high-boiling solvent like toluene or xylene.

-

Reaction Execution: Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitoring by TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired carboxylic acid.

-

Esterification: The resulting carboxylic acid can be converted to the methyl ester by standard esterification procedures, for example, by reacting with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

Start [label="Homophthalic Anhydride +\nImine Precursor", fillcolor="#FBBC05"]; Reaction [label="Castagnoli-Cushman Reaction\n(Reflux in Toluene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Solvent Removal"]; Purification [label="Recrystallization"]; Acid [label="1-Oxo-1,2-dihydroisoquinoline-\n4-carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Esterification [label="Esterification\n(Methanol, H+)"]; FinalProduct [label="Methyl 1-oxo-1,2-dihydroisoquinoline-\n4-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Acid; Acid -> Esterification; Esterification -> FinalProduct; }

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is centered around the functional groups present in the molecule: the ester, the lactam, and the aromatic ring.

-

Ester Group: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, or transesterification with other alcohols. It can also be converted to amides by reaction with amines, a key step in the synthesis of many biologically active compounds.

-

Lactam N-H: The nitrogen atom of the lactam can be alkylated or acylated to introduce substituents at the 2-position of the isoquinoline ring.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups to modify the properties of the molecule.

Spectroscopic Characterization

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (multiplets in the range of δ 7.0-8.5 ppm), a singlet for the methyl ester protons (around δ 3.9 ppm), and a singlet for the proton at the 3-position. The lactam N-H proton would likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Carbonyl carbons of the ester and lactam (in the range of δ 160-170 ppm), aromatic carbons, the methyl carbon of the ester (around δ 52 ppm), and the carbon at the 3-position. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the lactam (around 3200-3400 cm⁻¹), C=O stretching of the ester and lactam (around 1650-1750 cm⁻¹), and C=C stretching of the aromatic ring. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) at m/z 203, corresponding to the molecular weight of the compound. |

Biological and Medicinal Relevance

The 1-oxo-1,2-dihydroisoquinoline scaffold is a cornerstone in the development of novel therapeutic agents due to its wide range of biological activities. Derivatives of this core structure have shown promise as:

-

Anticancer Agents: The isoquinoline-1-one moiety is a key component of several inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. PARP inhibitors are a clinically validated class of anticancer drugs.

-

Antiviral Agents: Some isoquinoline derivatives have demonstrated activity against various viruses.

-

Enzyme Inhibitors: The rigid, planar structure of the isoquinoline ring system makes it an attractive scaffold for designing inhibitors that can fit into the active sites of various enzymes.

This compound serves as a critical starting material for the synthesis of these more complex and biologically active molecules. Its functional groups provide convenient handles for diversification and the generation of libraries of compounds for drug discovery screening.

Molecule [label="Methyl 1-oxo-1,2-dihydroisoquinoline-\n4-carboxylate", fillcolor="#FBBC05"]; Intermediate [label="Key Synthetic\nIntermediate"]; Derivatives [label="Diverse Biologically\nActive Derivatives"]; PARP [label="PARP Inhibitors\n(Anticancer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antiviral [label="Antiviral Agents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme [label="Other Enzyme\nInhibitors", fillcolor="#34A853", fontcolor="#FFFFFF"];

Molecule -> Intermediate; Intermediate -> Derivatives; Derivatives -> PARP; Derivatives -> Antiviral; Derivatives -> Enzyme; }

Caption: Biological relevance of the target molecule as a key intermediate.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Class: Irritant[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the preparation of a wide array of biologically active compounds. A thorough understanding of its fundamental properties is essential for its effective use in research and drug development.

References

-

PubChem. Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. Available from: [Link]

-

Safety Data Sheet for METHYL 1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXYLATE. (2023). Available from: [Link]

Sources

An In-Depth Technical Guide to Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the field of medicinal chemistry and drug development. Its core structure, the 1-oxo-1,2-dihydroisoquinoline scaffold, is a key pharmacophore found in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, and its emerging role as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in cancer therapy.

Part 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The formal IUPAC name for this compound is methyl 1-oxo-2H-isoquinoline-4-carboxylate [1]. However, it is also commonly referred to by several synonyms in scientific literature and chemical databases. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

Common Synonyms:

-

This compound[1]

-

Methyl 1-oxo-1,2-dihydro-4-isoquinolinecarboxylate[1]

-

1-Hydroxy-isoquinoline-4-carboxylic acid methyl ester[1]

-

1-oxo-2H-isoquinoline-4-carboxylic acid methyl ester

-

4-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-, methyl ester

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | PubChem CID: 641184[1] |

| Molecular Weight | 203.19 g/mol | PubChem CID: 641184[1] |

| CAS Number | 37497-84-0 | PubChem CID: 641184 |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | 259-261 °C | ChemicalBook |

| Boiling Point | 439.7±45.0 °C (Predicted) | ChemicalBook |

| Density | 1.288±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 12.46±0.40 (Predicted) | ChemicalBook |

Part 2: Synthesis and Mechanism

Synthesis of the Isoquinoline Scaffold: The Castagnoli-Cushman Reaction

The synthesis of the 1-oxo-1,2-dihydroisoquinoline core is often achieved through the Castagnoli-Cushman reaction. This powerful multicomponent reaction provides an efficient route to construct this heterocyclic system. The reaction typically involves the condensation of a homophthalic anhydride with an imine.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Causality: The choice of the Castagnoli-Cushman reaction is predicated on its efficiency in forming the core isoquinoline ring system in a convergent manner. The use of homophthalic anhydride provides the necessary benzene ring and the two-carbon unit that will form part of the new heterocyclic ring. The amine source and carbonyl compound will dictate the substituents on the nitrogen and the 3-position of the resulting tetrahydroisoquinoline intermediate. The subsequent dehydrogenation or oxidation step is crucial to introduce the double bond and form the aromatic isoquinoline system. Finally, a standard acid-catalyzed esterification with methanol yields the desired methyl ester.

Mechanism of Action: PARP Inhibition

Derivatives of the 1-oxo-1,2-dihydroisoquinoline scaffold have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1. PARP enzymes are central to the cellular response to DNA damage, primarily through their role in single-strand break repair.[2]

The Principle of Synthetic Lethality: In healthy cells, multiple DNA repair pathways exist. However, certain cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the homologous recombination (HR) pathway for repairing double-strand breaks. These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand breaks.[3][4]

Inhibition of PARP in these BRCA-deficient cancer cells leads to the accumulation of unrepaired single-strand breaks, which, during DNA replication, are converted into double-strand breaks.[4] Without a functional HR pathway to repair these double-strand breaks, the cancer cells undergo apoptosis, a phenomenon known as synthetic lethality.[4]

Mechanism of Isoquinoline-Based PARP Inhibitors:

Isoquinolinone-based PARP inhibitors act as competitive inhibitors of the PARP enzyme's catalytic domain. They mimic the nicotinamide moiety of the NAD+ substrate, binding to the active site and preventing the synthesis of poly(ADP-ribose) chains.[2] This inhibition not only blocks the recruitment of DNA repair proteins but can also "trap" the PARP enzyme on the DNA, creating a cytotoxic lesion that further disrupts DNA replication and repair.[2]

Signaling Pathway of PARP Inhibition in Cancer Cells:

Caption: Signaling pathway of PARP inhibition leading to apoptosis in homologous recombination-deficient cancer cells.

Part 3: Spectroscopic Data (Reference)

While a dedicated, comprehensive set of spectra for this compound is not available in the provided search results, data for closely related analogs can serve as a valuable reference for researchers. The following represents a compilation of expected and reported spectral characteristics for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Aromatic protons would be expected in the range of δ 7.0-8.5 ppm. The methyl ester protons would appear as a singlet around δ 3.8-4.0 ppm. The proton on the nitrogen (if not exchanged) would likely be a broad singlet.

-

¹³C NMR: The carbonyl carbon of the ester would be expected around δ 165-175 ppm. The amide carbonyl would also be in a similar downfield region. Aromatic carbons would appear between δ 120-140 ppm. The methyl carbon of the ester would be around δ 50-55 ppm. A ¹³C NMR spectrum for the parent compound is available on PubChem[1].

Infrared (IR) Spectroscopy

-

C=O stretching: Two distinct carbonyl stretches would be expected. One for the amide carbonyl (around 1650-1680 cm⁻¹) and one for the ester carbonyl (around 1720-1740 cm⁻¹).

-

N-H stretching: A broad peak around 3200-3400 cm⁻¹ would indicate the N-H bond of the lactam.

-

C-O stretching: A peak in the region of 1200-1300 cm⁻¹ would correspond to the C-O bond of the ester.

Mass Spectrometry (MS)

The molecular ion peak (M⁺) would be expected at m/z 203.19, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester or the entire ester group.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. Its efficient synthesis, rooted in established organic reactions, and its potent biological activity as a PARP inhibitor underscore its potential for the development of novel therapeutics, particularly in oncology. This guide provides a foundational understanding of this compound, intended to support further research and innovation in the field.

References

- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158.

- Fong, P. C., Boss, D. S., Yap, T. A., Tutt, A., Wu, P., Mergui-Roelvink, M., ... & De Bono, J. S. (2009). Inhibition of poly (ADP-ribose) polymerase in tumors from BRCA mutation carriers. New England Journal of Medicine, 361(2), 123-134.

- Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular oncology, 5(4), 387-393.

-

PubChem. (n.d.). Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate | C11H9NO3 | CID 641184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 3. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 4. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate" CAS number

An In-Depth Technical Guide to Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Executive Summary: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates its core physicochemical properties, details established and practical synthetic methodologies with mechanistic insights, and explores its potential as a pivotal building block for developing novel therapeutic agents. Particular emphasis is placed on the strategic importance of the 1-oxo-isoquinoline scaffold, which is a recognized pharmacophore in various biologically active molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.

Introduction to the 1-Oxo-Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic scaffold widely distributed in natural products, particularly alkaloids, and synthetic compounds with diverse and potent pharmacological activities.[1] The fusion of a benzene ring with a pyridine ring endows the structure with unique electronic and steric properties, making it an ideal foundation for interacting with a wide array of biological targets.[2] Within this family, the 1-oxo-1,2-dihydroisoquinoline (or isocarbostyril) substructure represents a critical pharmacophore. Its derivatives have demonstrated potential as anti-inflammatory, anti-cancer, and enzyme inhibitory agents.[2][3]

This compound (CAS Number: 37497-84-0 ) is a key derivative that serves as a versatile synthetic intermediate.[4][5][6] Its ester functionality at the C-4 position provides a reactive handle for further molecular elaboration, such as amidation or reduction, enabling the construction of diverse chemical libraries for screening and lead optimization. Understanding the synthesis and reactivity of this molecule is therefore fundamental to unlocking its potential in drug development programs.

Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is essential for its application in synthesis and biological assays. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 37497-84-0 | [4][5][6] |

| Molecular Formula | C₁₁H₉NO₃ | [4][5][6] |

| Molecular Weight | 203.19 g/mol | [4][5][6] |

| IUPAC Name | methyl 1-oxo-2H-isoquinoline-4-carboxylate | [6] |

| Melting Point | 259-261 °C | [5] |

| Boiling Point (Predicted) | 439.7 ± 45.0 °C | [5] |

| Density (Predicted) | 1.288 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 12.46 ± 0.40 | [5] |

Synthesis and Mechanistic Considerations

The synthesis of 1-oxo-isoquinoline derivatives is a well-explored area of organic chemistry. For the related 2,3-unsubstituted 3,4-dihydroquinolone core, methods have been developed to avoid specialized equipment like autoclaves, making the synthesis more accessible.[7] A particularly robust and adaptable method for creating such scaffolds is the Castagnoli-Cushman Reaction (CCR).[7]

The Castagnoli-Cushman Reaction Pathway

The CCR involves the reaction of a homophthalic anhydride with an imine (or an imine equivalent) to generate a cis-4-carboxytetrahydroisoquinolinone. This reaction is highly valuable for its diastereoselectivity and efficiency in constructing the core ring system. A practical approach involves using 1,3,5-triazinanes as formaldimine synthetic equivalents.[7] Subsequent oxidation or aromatization of the dihydroisoquinoline intermediate would yield the target compound, this compound.

The causality behind this choice of pathway lies in its practicality and control. Using a stable triazinane precursor for the imine allows for a controlled, one-pot reaction sequence under manageable conditions, which is a significant advantage over methods requiring high pressure and temperature.[7]

Caption: Synthetic workflow via the Castagnoli-Cushman Reaction.

Role in Drug Discovery and Development

The true value of this compound lies in its application as a versatile scaffold for constructing more complex, biologically active molecules. The 1-oxo-isoquinoline core is a key feature in inhibitors of Poly(ADP-ribose) polymerase (PARP), an important enzyme family involved in DNA repair and a validated target in oncology.[7][8][9]

A Scaffold for PARP Inhibitors

Novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed and synthesized as potent PARP inhibitors.[7][8] The synthesis of these complex amides originates from the corresponding carboxylic acid, which is a direct downstream product of the hydrolysis of this compound or its dihydro-analogue.[7] The ester group at the C-4 position serves as an ideal electrophilic site for amidation with a diverse range of amines, allowing for systematic Structure-Activity Relationship (SAR) studies. This iterative process of synthesis and in vitro testing is fundamental to identifying lead compounds with high potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][9]

Caption: Workflow for developing bioactive agents from the title compound.

Exemplary Experimental Protocol: Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid

This protocol is adapted from established methods for the synthesis of the core acid, which is the immediate precursor for further elaboration and is derivable from the title compound's dihydro-analogue.[7] This protocol is self-validating as it includes steps for purification and characterization to confirm product integrity.

Objective: To synthesize 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid via the Castagnoli-Cushman reaction.

Materials:

-

Homophthalic anhydride

-

1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (formaldimine equivalent)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Trifluoroacetic acid (TFA)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Standard laboratory glassware and magnetic stirrer

-

Purification: Silica gel for column chromatography

-

Analytical: NMR spectrometer, Mass spectrometer

Procedure:

-

Reaction Setup: To a solution of homophthalic anhydride (1.0 eq) in an anhydrous solvent under an inert atmosphere (N₂), add 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (0.34 eq).

-

Cyclization (CCR): Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Causality: This step forms the crucial C-C and C-N bonds to create the dihydroisoquinolinone ring structure.

-

Work-up & Esterification (Optional but recommended for purification): Upon completion, the reaction mixture can be concentrated. The resulting carboxylic acid is often esterified (e.g., with methanol and a catalytic amount of sulfuric acid) to the corresponding methyl ester, as esters are generally easier to purify via silica gel chromatography than carboxylic acids.[7]

-

Purification: Purify the crude product (ester or acid) by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

Deprotection (if triazinane was used): If the nitrogen is protected (e.g., with a 2,4-dimethoxybenzyl group), this group can be cleanly removed by treatment with Trifluoroacetic acid (TFA) in dichloromethane.[7]

-

Hydrolysis to Carboxylic Acid: If the ester was synthesized for purification, it must be hydrolyzed back to the carboxylic acid. Dissolve the purified ester in a mixture of THF/Methanol and add an aqueous solution of NaOH (e.g., 2 M). Stir at room temperature until TLC indicates complete conversion.

-

Acidification and Isolation: Acidify the reaction mixture with HCl (e.g., 1 M) to precipitate the carboxylic acid product. Filter the solid, wash with cold water, and dry under vacuum.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The spectroscopic data should be consistent with the target structure of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid.

Conclusion and Future Perspectives

This compound is more than a catalog chemical; it is a strategically valuable intermediate for modern drug discovery. Its synthesis is achievable through robust and scalable chemical reactions like the Castagnoli-Cushman reaction. The demonstrated utility of its core scaffold in high-value targets such as PARP underscores its potential. Future research will likely focus on expanding the diversity of derivatives created from this building block, exploring new coupling chemistries at the C-4 position, and evaluating the resulting compounds against a broader range of biological targets, including kinases and other enzymes implicated in human disease.

References

-

Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. ResearchGate. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. [Link]

-

methyl 1-oxo-4-(1H-pyrrol-2-yl)-2H-isoquinoline-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. synfacts.thieme.de. [Link]

-

Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. ResearchGate. [Link]

-

Methyl 2-oxo-1, 2-dihydroquinoline-4-carboxylate, min 95%. Oakwood Chemical. [Link]

-

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid. MySkinRecipes. [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. ResearchGate. [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed, National Center for Biotechnology Information. [Link]

-

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI. [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health (NIH). [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. METHYL 1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 5. 37497-84-0 CAS MSDS (METHYL 1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate | C11H9NO3 | CID 641184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate: From Natural Discovery to a Key Synthetic Building Block

Abstract

This technical guide provides a comprehensive overview of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate, a heterocyclic compound of significant interest to the scientific and drug development communities. This document traces the origins of the molecule from its discovery as a natural product to its emergence as a valuable synthetic intermediate in medicinal chemistry. We will delve into its physicochemical properties, propose a robust synthetic pathway based on established chemical principles, and explore its application as a key building block in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important scaffold.

Introduction and Discovery

This compound is a molecule belonging to the isoquinolinone class of heterocyclic compounds. Its discovery is rooted in the field of natural product chemistry.

A Natural Alkaloid from Rubus chingii Hu

The first identification of this compound was as a natural product isolated from the fruit of Rubus chingii Hu[1]. This plant, commonly known as the Chinese raspberry ("Fu-Pen-Zi"), has a long history of use in traditional Chinese medicine for various ailments[1]. In 2008, a study by Chai and colleagues reported the isolation and identification of this and other alkaloids from the ethanol extract of the plant's fruit[2][3]. This discovery underscored the ethnobotanical importance of R. chingii and introduced a new molecular entity to the scientific community. The extracts of R. chingii have been reported to possess a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties, although these effects have not been specifically attributed to this compound itself[1][4].

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | PubChem[5] |

| Molecular Weight | 203.19 g/mol | PubChem[5] |

| CAS Number | 37497-84-0 | PubChem[5] |

| Appearance | White solid (presumed) | General knowledge |

| Melting Point | 259-261 °C | Alfa Chemistry |

| XLogP3 | 0.9 | PubChem[5] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and quality control of a chemical compound.

¹H NMR Spectroscopy: A patent document reports the following ¹H NMR data for a compound purported to be this compound. However, it is presented with a caution that it appears incomplete and may not fully represent the true spectrum of the pure compound[2].

-

¹H-NMR (400 MHz, CDCl₃, δ, ppm): 11.33 (br. s, 1H), 8.42 (d, 1H), 7.67 (m, 1H), 7.56 (d, 1H), 7.52 (t, 1H), 7.18 (d, 1H), 6.57 (d, 1H)[2].

Note: This reported data is questionable as it does not account for the methyl ester protons and lacks some expected coupling constants. Researchers should verify this data with their own analytical results.

¹³C NMR Spectroscopy: To date, a publicly available, experimentally determined ¹³C NMR spectrum for this compound has not been identified in the surveyed literature.

Synthesis of the Isoquinolinone Core

While this compound can be obtained from a natural source, chemical synthesis offers a more reliable and scalable supply for research and development purposes. Here, we propose a plausible synthetic route based on established methodologies for constructing the isoquinolinone scaffold.

Proposed Synthetic Pathway: A Dieckmann Condensation Approach

A logical and efficient approach to the synthesis of the target molecule involves an intramolecular Dieckmann condensation of a suitably substituted N-acylamino acid ester. This method is a powerful tool for the formation of cyclic β-keto esters.

The proposed retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis for the proposed synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and has not been experimentally validated for this specific target. It is based on analogous transformations reported in the literature.

Step 1: Synthesis of Dimethyl homophthalate

-

To a solution of homophthalic acid (1 eq.) in methanol (10 vol.), add sulfuric acid (0.1 eq.) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Dimethyl homophthalate.

Step 2: Synthesis of Methyl 2-((2-(methoxycarbonyl)phenyl)amino)-2-oxoacetate

-

To a solution of Dimethyl homophthalate (1 eq.) in a suitable solvent (e.g., toluene), add a solution of ammonia in methanol (1.2 eq.) dropwise at room temperature.

-

Stir the mixture for 12-16 hours.

-

Filter the resulting precipitate and wash with cold methanol to yield the corresponding amide.

-

Suspend the amide in an inert solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add oxalyl chloride (1.1 eq.) dropwise, followed by a catalytic amount of DMF.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with methanol to form the desired methyl ester.

-

Purify the crude product by column chromatography.

Step 3: Dieckmann Condensation to Yield this compound

-

To a solution of sodium methoxide (1.5 eq.) in anhydrous methanol under an inert atmosphere, add a solution of Methyl 2-((2-(methoxycarbonyl)phenyl)amino)-2-oxoacetate (1 eq.) in anhydrous methanol dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with aqueous HCl at 0 °C.

-

Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Reaction Mechanism: The Dieckmann Condensation

The key step in this proposed synthesis is the Dieckmann condensation, an intramolecular Claisen condensation.

Caption: Role as a precursor in BACE1 modulator synthesis.

This established use firmly positions this compound as a valuable building block for medicinal chemists targeting Alzheimer's disease and other neurodegenerative disorders.

Potential in the Synthesis of PARP Inhibitors

The isoquinolinone scaffold is also a core component of several Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. While not directly citing the methyl ester, related isoquinolinone-4-carboxamides have been investigated as novel PARP inhibitors. The accessibility of this compound makes it an attractive starting point for the synthesis of new libraries of PARP inhibitors for oncological research.

Conclusion

This compound represents a fascinating intersection of natural product chemistry and modern drug discovery. Its journey from a constituent of a traditional medicinal plant to a key intermediate in the synthesis of potential therapeutics for Alzheimer's disease highlights the enduring value of exploring nature's chemical diversity. While a detailed, validated synthetic protocol and a complete spectroscopic profile for this specific molecule remain to be fully documented in peer-reviewed literature, the available information and the proposed synthetic strategies in this guide provide a solid foundation for researchers and drug development professionals. The continued exploration of this and related isoquinolinone scaffolds is likely to yield further innovations in medicinal chemistry.

References

- US20070185103A1 - Beta-secretase modulators and methods of use - Google P

- WO2013004652A1 - Use of substituted isoquinolinones, isoquinolindiones, isoquinolintriones and dihydroisoquinolinones or in each case salts thereof as active agents against abiotic stress in plants - Google P

-

Rh(III)-Catalyzed Annulation of Boc-Protected Benzamides with Diazo Compounds: Approach to Isocoumarins - MDPI. (URL: [Link])

-

(PDF) Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology. (URL: [Link])

-

Design, Synthesis and Evaluation of Dibenzo[c,h]n[5]aphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents - NIH. (URL: [Link])

-

Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate | C11H9NO3 | CID 641184 - PubChem. (URL: [Link])

-

Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology - Frontiers. (URL: [Link])

-

221 V. A. Glushkov and Yu. V. Shklyaev This section provides an update to the first report on isoquinolinones in Science of Synt. (URL: [Link])

-

Bioactive components, pharmacological effects, and drug development of traditional herbal medicine Rubus chingii Hu (Fu-Pen-Zi) - PMC - NIH. (URL: [Link])

-

Rh(III)-Catalyzed Annulation of Boc-Protected Benzamides with Diazo Compounds: Approach to Isocoumarins - PMC - NIH. (URL: [Link])

-

N-Iminopyridinium Ylide-Directed, Cobalt-Catalyzed Coupling of sp ... (URL: [Link])

-

Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry - YouTube. (URL: [Link])

-

Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes | Fiveable. (URL: [Link])

-

23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (URL: [Link])

-

Excersise 22.31 - Intramolecular Claisen Condensations Dieckmann Cyclizations - YouTube. (URL: [Link])

-

Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity - SciELO. (URL: [Link])

Sources

- 1. Frontiers | Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology [frontiersin.org]

- 2. WO2013004652A1 - Use of substituted isoquinolinones, isoquinolindiones, isoquinolintriones and dihydroisoquinolinones or in each case salts thereof as active agents against abiotic stress in plants - Google Patents [patents.google.com]

- 3. US20070185103A1 - Beta-secretase modulators and methods of use - Google Patents [patents.google.com]

- 4. Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate | C11H9NO3 | CID 641184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rh(III)-Catalyzed Annulation of Boc-Protected Benzamides with Diazo Compounds: Approach to Isocoumarins - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate" synthesis from homophthalic anhydride

A Technical Guide to the Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

An In-depth Analysis of the Reaction Between Homophthalic Anhydride and Methyl Glycinate for Researchers and Drug Development Professionals

Executive Summary

The 1-oxo-1,2-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed technical overview of a robust and accessible synthetic route to this compound, a key intermediate for further chemical elaboration. The synthesis proceeds via a two-step sequence involving the nucleophilic acyl substitution of homophthalic anhydride with methyl glycinate, followed by an intramolecular cyclization and dehydration cascade. This document elucidates the underlying reaction mechanisms, provides a comprehensive experimental protocol, and offers insights into process optimization and characterization, serving as a vital resource for scientists engaged in heterocyclic chemistry and drug discovery.

Introduction: The Significance of the Isoquinolone Core

The isoquinolone structural motif is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities. Derivatives have been investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are critical targets in oncology.[1][2] The synthesis of functionalized isoquinolones, therefore, remains an area of intense research. The title compound, this compound, serves as a versatile building block, with the ester functionality at the C4 position providing a convenient handle for diversification through amide coupling or other transformations.[1][3] This guide focuses on a classical yet highly effective approach utilizing readily available starting materials: homophthalic anhydride and an amino acid ester.

Strategic Approach: A Retrosynthetic Overview

The synthetic strategy is predicated on a logical disconnection of the target molecule. The core isoquinolone ring is formed by creating a key amide bond and a new carbon-carbon bond. Retrosynthetic analysis reveals that the structure can be simplified back to homophthalic anhydride and methyl glycinate, outlining a straightforward and convergent synthetic plan.

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Deep Dive: From Reactants to Product

The transformation from homophthalic anhydride to the isoquinolone product is a fascinating cascade of fundamental organic reactions. Understanding the mechanism is paramount for optimizing conditions and troubleshooting potential issues. The process can be dissected into two primary stages.

Stage 1: Nucleophilic Acylation and Ring Opening

The synthesis initiates with the nucleophilic attack of the amino group of methyl glycinate on one of the electrophilic carbonyl carbons of homophthalic anhydride.[4] This is a classic example of N-acylation using a cyclic anhydride.[5] The reaction proceeds readily, often at room temperature, leading to the opening of the anhydride ring to form a carboxylic acid and an amide, yielding the open-chain intermediate, 2-((2-((methoxycarbonyl)methyl)amino)-2-oxoethyl)benzoic acid.

Stage 2: Intramolecular Cyclization and Dehydration

This stage is the crux of the isoquinolone ring formation. It is typically promoted by heat and often facilitated by a dehydrating agent, such as acetic anhydride. The mechanism involves two key events:

-

Intramolecular Condensation: The methylene group alpha to the ester is activated. Under thermal or acid-catalyzed conditions, this carbanion-like species attacks the carbonyl group of the benzoic acid moiety. This step forms the new six-membered ring and a new C-C bond.

-

Dehydration/Tautomerization: The resulting tetrahedral intermediate readily undergoes dehydration to form a double bond within the newly formed ring. Subsequent tautomerization yields the stable, aromatic 1-oxo-1,2-dihydroisoquinoline system.

Caption: Simplified reaction mechanism workflow.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methodologies for isoquinolone formation.[6][7] Researchers should perform their own optimization based on laboratory conditions and analytical monitoring.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | CAS No. | Notes |

| Homophthalic Anhydride | C₉H₆O₃ | 162.14 | 140-143 | 703-59-3 | [8] |

| Methyl Glycinate HCl | C₃H₈ClNO₂ | 125.55 | 175 (dec.) | 5680-79-5 | Use free base or neutralize in situ. |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | -115 | 121-44-8 | Base to free methyl glycinate. |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | 108-24-7 | Solvent and dehydrating agent. |

| Pyridine | C₅H₅N | 79.10 | -42 | 110-86-1 | Optional: Can be used as a high-boiling solvent. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | -84 | 141-78-6 | For extraction/purification. |

| Hexanes | C₆H₁₄ | 86.18 | -95 | 110-54-3 | For recrystallization/purification. |

Step-by-Step Procedure

Step A: In situ generation of Methyl Glycinate (Free Base)

-

To a 250 mL round-bottom flask, add methyl glycinate hydrochloride (1.0 eq).

-

Suspend the salt in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 5 mL per gram of salt).

-

Cool the suspension in an ice bath (0 °C).

-

Add triethylamine (1.1 eq) dropwise with stirring.

-

Stir the mixture at 0 °C for 15 minutes, then at room temperature for 30 minutes. The formation of triethylammonium chloride precipitate will be observed.

-

Filter the mixture to remove the salt and wash the solid with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the free base of methyl glycinate as an oil. Use immediately in the next step.

Step B: Synthesis of this compound

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve homophthalic anhydride (1.0 eq) in acetic anhydride (approx. 10 mL per gram of anhydride).[7]

-

Add the freshly prepared methyl glycinate (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into ice-cold water (100 mL) with vigorous stirring to quench the excess acetic anhydride.

-

A precipitate should form. Continue stirring for 30 minutes until precipitation is complete.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol or a mixture of ethyl acetate/hexanes.

-

Dry the crude product under vacuum.

Purification

Recrystallize the crude solid from a suitable solvent system, such as ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes, to yield the pure product.

Caption: Experimental workflow for the synthesis.

Product Characterization and Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow crystalline solid |

| Yield | 60-80% (post-recrystallization) |

| ¹H NMR | Signals corresponding to aromatic protons (4H), a singlet for the C3 proton, a singlet for the N-H proton (broad), and a singlet for the methyl ester protons (3H). |

| ¹³C NMR | Resonances for carbonyl carbons (amide and ester), aromatic carbons, and the methyl ester carbon. |

| Mass Spec (MS) | Molecular ion peak corresponding to the exact mass of C₁₁H₉NO₃. |

| Infrared (IR) | Characteristic peaks for N-H stretching, C=O stretching (amide and ester), and aromatic C-H stretching. |

Troubleshooting and Process Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; inefficient cyclization; product loss during work-up. | Increase reflux time and monitor by TLC. Ensure anhydrous conditions. Use a higher boiling solvent like pyridine or toluene if acetic anhydride is insufficient. Be cautious during quenching to avoid hydrolysis of the ester. |

| Formation of Byproducts | Decarboxylation at high temperatures; formation of polymeric materials. | Use the minimum effective temperature for reflux. Consider alternative cyclization agents like polyphosphoric acid (PPA) at a controlled temperature. |

| Product is an Oil or Gummy Solid | Impurities present; incomplete removal of acetic acid/anhydride. | Ensure thorough washing after filtration. Perform column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient) if recrystallization fails. |

| Reaction Stalls | Poor quality reagents; insufficient activation for cyclization. | Use freshly distilled solvents and high-purity starting materials. A catalytic amount of a stronger acid (e.g., p-TsOH) might facilitate cyclization, but must be used cautiously to avoid side reactions. |

Conclusion

The synthesis of this compound from homophthalic anhydride and methyl glycinate represents a classical, efficient, and scalable route to a valuable heterocyclic building block. The reaction's success hinges on a two-stage mechanism: a rapid N-acylation followed by a thermally-driven intramolecular cyclization. By understanding the mechanistic underpinnings and adhering to a carefully controlled experimental protocol, researchers can reliably produce this key intermediate, paving the way for the development of novel and diverse molecular entities in the field of drug discovery and materials science.

References

-

Bilenko, V. A., Huliak, V., Kinakh, S., Inwood, R. A., Stowe, T., Maduli, E. J. M., Broadbelt, B., Crampton, R. H., Griffen, E. J., Matviiuk, T., Komarov, I. V., & Grygorenko, O. O. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link][9][10]

-

Gantchev, T. G., & Statkova-Abeghe, S. M. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(19), 6296. [Link][3]

-

Grygorenko, O. O., Bilenko, V. A., Huliak, V., Kinakh, S., Inwood, R. A., Stowe, T., Maduli, E. J. M., Broadbelt, B., Crampton, R. H., Griffen, E. J., Matviiuk, T., & Komarov, I. V. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Publication. [Link][11]

- Kucsman, Á., & Kapovits, I. (1985). The chemistry of sulfilimines. In The Chemistry of Functional Groups, Supplement F: The Chemistry of Amino, Nitroso and Nitro Compounds and Their Derivatives, Part 2 (pp. 937-1043). John Wiley & Sons.

-

AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. AK Lectures. [Link][4]

-

National Center for Biotechnology Information. (n.d.). Homophthalic anhydride. PubChem Compound Database. [Link][8]

-

Organic Syntheses. (n.d.). Homophthalic acid and anhydride. Organic Syntheses Procedure. [Link][7]

-

ResearchGate. (n.d.). Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids 4a-b. ResearchGate. [Link][2]

-

Shablykin, O., Merzhyievsky, D., & Shablykina, O. (2019). The interaction of homophthalic anhydride with methyl (triphenylphosphoranylidene)acetate. ResearchGate. [Link][12]

-

The Bodwell Group. (2014). N-Methylimidazole Promotes The Reaction Of Homophthalic Anhydride With Imines. Swarthmore College. [Link][13]

-

Various Authors. (n.d.). Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. [Link][6]

-

Volochnyuk, D. M., Ryabukhin, S. V., & Grygorenko, O. O. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. [Link][1]

Sources

- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aklectures.com [aklectures.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Homophthalic anhydride | C9H6O3 | CID 12801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. sciprofiles.com [sciprofiles.com]

- 12. researchgate.net [researchgate.net]

- 13. works.swarthmore.edu [works.swarthmore.edu]

Spectroscopic Analysis of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate: A Technical Guide

Abstract: This technical guide provides a detailed overview of the spectroscopic characterization of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate. Due to the limited availability of a complete set of publicly accessible, experimentally verified spectroscopic data from a single source, this document outlines the expected spectral features based on the known chemical structure and available data from spectral databases. It is intended to serve as a reference for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this heterocyclic compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its isoquinoline core, a scaffold present in numerous biologically active molecules. Accurate structural characterization is the cornerstone of any chemical research and development program. Spectroscopic techniques are paramount in providing unambiguous identification and structural elucidation of novel compounds.

This guide will discuss the theoretical and expected spectroscopic data for the title compound, drawing upon fundamental principles of spectroscopy and data from analogous structures. While a complete, unified experimental dataset is not currently available in the public domain, the information presented herein provides a robust framework for the analysis and interpretation of experimentally acquired spectra.

Chemical Structure and Predicted Spectroscopic Features

The chemical structure of this compound is presented below:

An In-Depth Technical Guide to the Solubility and Stability of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Introduction

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the 1-oxo-1,2-dihydroisoquinoline scaffold, is a key pharmacophore in a variety of biologically active molecules. As a synthetic intermediate and a potential active pharmaceutical ingredient (API) in its own right, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for researchers in formulation development, process chemistry, and analytical sciences. This guide provides a comprehensive overview of the known properties of this compound and outlines detailed, field-proven methodologies for its characterization.

While specific experimental data for this exact molecule is not extensively available in peer-reviewed literature, this guide will leverage data from closely related analogues and fundamental chemical principles to provide robust, actionable insights. The protocols described herein are designed as self-validating systems, ensuring that researchers can confidently determine the solubility and stability profiles of this compound.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for any experimental design. The key computed and reported properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | PubChem[1] |

| Molecular Weight | 203.19 g/mol | PubChem[1] |

| IUPAC Name | methyl 1-oxo-2H-isoquinoline-4-carboxylate | PubChem[1] |

| CAS Number | 37497-84-0 | PubChem[1] |

| Predicted Melting Point | 259-261°C | ChemicalBook[2] |

| Predicted Boiling Point | 439.7 ± 45.0 °C | ChemicalBook[2] |

| Predicted Density | 1.288 ± 0.06 g/cm³ | ChemicalBook[2] |

| XLogP3 | 0.9 | PubChem[1] |

The presence of both a hydrogen bond donor (the N-H group of the lactam) and multiple hydrogen bond acceptors (the three oxygen atoms), along with a planar aromatic system, suggests that crystal lattice energy will significantly influence its solubility. The positive XLogP3 value indicates a slight preference for lipophilic environments, though the molecule retains polar characteristics.

Solubility Profile: A Predictive and Experimental Approach

Accurate solubility data is critical for everything from choosing a reaction solvent to designing a drug delivery system. In the absence of published quantitative data, a combination of qualitative inference and a systematic experimental approach is necessary.

Qualitative Solubility Assessment

From synthetic procedures of related compounds, we can infer a likely solubility profile. For instance, the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides uses the methyl ester precursor, and purification often involves solvents like dichloromethane, suggesting solubility in chlorinated solvents[3]. Furthermore, related quinolone carboxylates have been recrystallized from mixtures of dimethylformamide (DMF) and methanol, indicating solubility in polar aprotic solvents and some alcohols[4].

Predicted Solubility:

-

Likely Soluble: Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

-

Sparingly Soluble to Soluble: Methanol, Ethanol, Acetonitrile.

-

Likely Insoluble: Water, Hexanes, Diethyl Ether.

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative estimates, a systematic equilibrium solubility study is required. The following protocol describes a robust method for determining the solubility of this compound in various solvents.

Causality Behind Experimental Choices:

-

Solvent Selection: A range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be chosen to build a comprehensive profile relevant to both organic synthesis and pharmaceutical formulation (e.g., water, buffered solutions at different pH, ethanol, propylene glycol, DCM, and acetonitrile).

-

Equilibrium Method: A shake-flask method is the gold standard as it ensures that the solution is truly saturated, providing thermodynamically accurate solubility data.

-

Temperature Control: Solubility is temperature-dependent. Therefore, all experiments must be conducted at a constant, recorded temperature (e.g., 25 °C or 37 °C).

-

Quantification: A validated analytical method, such as HPLC-UV, is crucial for accurate concentration measurement of the dissolved solute.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a series of vials with an excess amount of this compound (e.g., 10 mg). The solid should be in a fine powder to maximize surface area and accelerate equilibration.

-

Add a precise volume (e.g., 1 mL) of each selected solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any undissolved particulates. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC-UV method.

-

Analyze the diluted sample by HPLC-UV and determine the concentration against a standard calibration curve.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

-

Data Presentation: The results should be summarized in a clear table.

| Solvent | pH (if applicable) | Temperature (°C) | Solubility (mg/mL) |

| Water | 7.0 | 25 | To be determined |

| pH 3.0 Buffer | 3.0 | 25 | To be determined |

| pH 9.0 Buffer | 9.0 | 25 | To be determined |

| Methanol | N/A | 25 | To be determined |

| Acetonitrile | N/A | 25 | To be determined |

| Dichloromethane | N/A | 25 | To be determined |

| DMSO | N/A | 25 | To be determined |

Diagram of the Experimental Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for defining its shelf-life, storage conditions, and for developing stability-indicating analytical methods. Forced degradation studies are an indispensable tool for this purpose, as mandated by ICH guidelines[5]. These studies deliberately stress the molecule to predict its degradation pathways.

Potential Degradation Pathways

Based on its chemical structure, two primary degradation pathways are anticipated:

-

Hydrolysis of the Ester: The methyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid (1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid) and methanol.

-

Lactam Ring Opening: The lactam (cyclic amide) in the isoquinolone ring system can also undergo hydrolysis, particularly under harsh acidic or basic conditions, leading to the opening of the heterocyclic ring.

Oxidative and photolytic degradation are also possible and must be investigated experimentally.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Causality Behind Experimental Choices:

-

Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) are based on ICH guideline Q1A and are designed to cover the most common degradation routes for pharmaceutical compounds[5][6].

-

Analyte Concentration: A concentration of ~1 mg/mL is typically used to ensure that degradation products can be detected and quantified accurately.

-

Extent of Degradation: The goal is to achieve meaningful degradation (typically 5-20%) without completely destroying the parent molecule. This allows for the reliable identification of primary degradants.

-

Control Samples: A control sample, protected from stress, is essential to differentiate between degradation and other forms of analyte loss.

-

Analytical Method: A stability-indicating HPLC method is required. This is an analytical method that can separate the parent compound from all its degradation products, ensuring that the assay of the active ingredient is accurate and specific.

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60-80 °C) and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of base before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature or a slightly elevated temperature and sample at various time points. Neutralize the sample with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature and monitor over time.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a set period. Also, expose the stock solution to the same temperature.

-

Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute it to a suitable concentration for HPLC analysis.

-

Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector.

-

The PDA detector is crucial for assessing peak purity, which helps to ensure that the parent peak is free from co-eluting degradants.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound under each stress condition.

-

Identify and quantify the major degradation products.

-

If necessary, perform mass spectrometry (LC-MS) to elucidate the structures of the unknown degradants.

-

Data Presentation: Summarize the findings in a table.

| Stress Condition | Reagent/Parameters | Duration | % Degradation | Major Degradants (by RRT) |

| Acid Hydrolysis | 0.1 M HCl, 80 °C | 24 h | To be determined | To be determined |

| Base Hydrolysis | 0.1 M NaOH, 25 °C | 8 h | To be determined | To be determined |

| Oxidation | 3% H₂O₂, 25 °C | 24 h | To be determined | To be determined |

| Thermal (Solid) | 100 °C | 48 h | To be determined | To be determined |

| Photolytic | ICH Q1B | N/A | To be determined | To be determined |

Diagram of the Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Conclusion

While specific published data on the solubility and stability of this compound is limited, this guide provides a robust framework for its comprehensive characterization. By employing the detailed, systematic protocols outlined for both solubility determination and forced degradation studies, researchers can generate the critical data needed for informed decision-making in drug development and chemical synthesis. The principles of selecting diverse and relevant conditions, ensuring thermodynamic equilibrium, and utilizing validated, stability-indicating analytical methods are central to obtaining reliable and meaningful results. This approach empowers scientists to overcome the information gap and successfully advance their research with this promising chemical entity.

References

-

PubChem. Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. National Center for Biotechnology Information. [Link]

-

Mishra, A., & Kumar, A. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

- Jain, D., et al. (2013). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. Journal of Pharmaceutical Analysis, 3(5), 336-343.

-

Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. [Link]

-

Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave online. [Link]

- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry.

- Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.

- Khan, A., et al. (2012). Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. Chemistry Central Journal, 6(1), 1-10.

-

Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]

- Lee, K., & Kim, Y. (2002). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Bulletin of the Korean Chemical Society, 23(4), 603-605.

- Zaitsev, V. P., et al. (2020). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)

-

ResearchGate. Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. [Link]

-

Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]

- de Oliveira, A. R. M., et al. (2016). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 8(1), 154-162.

- Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13329-13350.

-

ResearchGate. (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. [Link]

-

ResearchGate. Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. [Link]

-

ResearchGate. (PDF) Synthesis of 1(2H)-Isoquinolones. (Review). [Link]

- Chrzanowska, M., & Rozwadowska, M. D. (2004). The Isoquinolone Alkaloids.

- Wang, Z., et al. (2019). Synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions.

-

Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. [Link]

-

Ukrorgsintez, O., et al. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 23(11), 2945. [Link]

- de la Cruz, H., et al. (2022).

Sources

- 1. View of Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies [revistas.usp.br]

- 2. mdpi.com [mdpi.com]

- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. longdom.org [longdom.org]

"Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate" potential biological activities

An In-Depth Technical Guide to the Potential Biological Activities of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Introduction: The Isoquinolinone Core as a Privileged Scaffold in Drug Discovery

The 1-oxo-1,2-dihydroisoquinoline, or isoquinolinone, nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its rigid, planar structure and capacity for diverse functionalization make it a "privileged scaffold"—a molecular framework that can bind to multiple, distinct biological targets. This guide focuses on a specific derivative, This compound (PubChem CID: 641184), a molecule that serves as both a potential bioactive agent and a versatile synthetic intermediate.[2]

While direct, extensive biological profiling of this specific methyl ester is not widely published, a deep analysis of its core structure and closely related analogs reveals a compelling landscape of potential therapeutic applications. The activities of its parent scaffold, its corresponding carboxylic acid, and subsequent amide derivatives provide a strong, evidence-based foundation for predicting its biological potential and guiding future research. This document synthesizes the available data to provide a technical overview for researchers, scientists, and drug development professionals.

| Compound Profile: this compound | |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| CAS Number | 37497-84-0 |

| Synonyms | Methyl 1-oxo-2H-isoquinoline-4-carboxylate, Methyl 1-hydroxy-isoquinoline-4-carboxylate |

| Source | [2] |

Potential Biological Activities & Mechanisms of Action